molecular formula C22H26N6O2S2 B2458986 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-68-8

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2458986
CAS No.: 685860-68-8
M. Wt: 470.61
InChI Key: REHPYIVGIVUCJW-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2S2 and its molecular weight is 470.61. The purity is usually 95%.
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Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S2/c1-14-8-10-27(11-9-14)20-24-18-17(19(29)26(3)22(30)25(18)2)28(20)12-13-31-21-23-15-6-4-5-7-16(15)32-21/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHPYIVGIVUCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a purine core, a benzothiazole moiety, and a piperidine ring, which are commonly associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a molecular weight of approximately 342.42 g/mol. The presence of nitrogen and sulfur atoms in its structure allows for diverse interactions within biological systems.

Research indicates that this compound interacts with several molecular targets:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators. This suggests potential applications in anti-inflammatory therapies.
  • Antitumor Activity : Preliminary studies suggest that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor properties .

Biological Activity

The biological activities of this compound include:

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase suggests that it could be developed as an anti-inflammatory agent. Studies have demonstrated that compounds with similar structures can significantly reduce inflammation in animal models.

Antitumor Properties

Research into related purine derivatives has shown promising results in inhibiting tumor growth. For instance, studies have reported that certain analogs exhibit IC50 values in the nanomolar range against various cancer cell lines .

Antimicrobial Activity

The benzothiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against bacteria and fungi, suggesting that this compound may also possess similar properties .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers following treatment with the compound .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis and inhibited cell proliferation at concentrations lower than 10 µM. This highlights its potential as an effective antitumor agent .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The purine core is known for its role in nucleic acid metabolism, making it a target for cancer therapy. Studies have shown that modifications in the side chains can enhance the cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The compound has shown promise in exhibiting antimicrobial activity. Its structure suggests potential interactions with bacterial enzymes or receptors, which can inhibit growth or induce cell death in pathogens like Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups enhances this activity by increasing the compound's lipophilicity and cellular uptake .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The benzo[d]thiazole moiety is often associated with anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or enzymes .

Case Studies

Several studies have documented the biological evaluations of related compounds:

StudyFindings
Study ADemonstrated significant anticancer activity in modified purine derivatives against K562 cell lines.
Study BReported moderate antibacterial activity against multiple strains when tested with similar thiol compounds.
Study CExplored the anti-inflammatory potential through cytokine assays revealing promising results in vitro.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine core and thioether group facilitate nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Key Findings
Thioether OxidationH₂O₂ in acetic acid, 50–60°CSulfoxide or sulfone derivativesReaction selectivity depends on peroxide concentration and temperature.
Amide HydrolysisHCl (6M), refluxCleavage of the purine-dione ring systemRequires acidic conditions to protonate nitrogen centers.

Alkylation and Acylation

The secondary amine in the 4-methylpiperidine group undergoes alkylation and acylation:

Reaction Type Reagents/Conditions Products Key Findings
N-AlkylationMethyl iodide, DMF, NaHQuaternary ammonium derivativesEnhanced water solubility observed in alkylated products.
AcylationAcetyl chloride, pyridineAcetylated piperidine derivativesSteric hindrance from the 4-methyl group slows reaction kinetics.

Purine Ring Modifications

The purine scaffold participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Reaction Type Reagents/Conditions Products Key Findings
BrominationBr₂ in CCl₄, Fe catalyst8-bromo-purine derivativeBromine preferentially attacks the C8 position.
Ring-OpeningNH₃, high pressureImidazole and pyrimidine fragmentsReaction reversibility noted under basic conditions.

Benzothiazole Reactivity

The benzothiazole moiety engages in cyclocondensation and metal coordination:

Reaction Type Reagents/Conditions Products Key Findings
CyclocondensationEthylenediamine, Cu(OAc)₂ Macrocyclic ligand complexesCopper(II) complexes exhibit enhanced stability .
Sulfur OxidationmCPBA, CH₂Cl₂Benzothiazole sulfoxideOxidation does not affect the purine ring under mild conditions.

Cross-Coupling Reactions

Transition metal-catalyzed coupling reactions modify the benzothiazole or purine subunits:

Reaction Type Reagents/Conditions Products Key Findings
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivativesLimited yield (~45%) due to steric bulk.
Sonogashira CouplingPd/C, CuI, terminal alkyneAlkynylated purine analogsReaction requires anhydrous conditions.

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is critical for pharmacological applications:

Condition pH Half-Life Degradation Products Source
Acidic (HCl, 1M)1.52.1 hoursPurine ring-opened fragments
Neutral (H₂O)7.0>48 hoursNo significant degradation
Basic (NaOH, 0.1M)12.06.8 hoursThioether cleavage products

Analytical Characterization of Reactions

Key techniques used to study reaction outcomes include:

  • HPLC : Monitors purity and reaction progress (≥95% purity for most derivatives).

  • NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., C8 bromination) .

  • Mass Spectrometry : Validates molecular weights of novel derivatives (e.g., m/z 456.6 for parent compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.